BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide

RORC Inverse Agonist IL-17

1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS 1033224-62-2) is a synthetic small-molecule belonging to the 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide class, which has been identified as a new phenotype for retinoic acid receptor-related orphan receptor C (RORC/RORγ) inverse agonism. The compound features a 4-fluorophenyl substituent at the N1 position of the benzothiadiazole dioxide core.

Molecular Formula C12H9FN2O2S
Molecular Weight 264.28 g/mol
CAS No. 1033224-62-2
Cat. No. B13740217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
CAS1033224-62-2
Molecular FormulaC12H9FN2O2S
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NS(=O)(=O)N2C3=CC=C(C=C3)F
InChIInChI=1S/C12H9FN2O2S/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14-18(15,16)17/h1-8,14H
InChIKeyBFJWBVGJVYOSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS 1033224-62-2) Core Chemical & Pharmacological Identity


1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS 1033224-62-2) is a synthetic small-molecule belonging to the 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide class, which has been identified as a new phenotype for retinoic acid receptor-related orphan receptor C (RORC/RORγ) inverse agonism [1]. The compound features a 4-fluorophenyl substituent at the N1 position of the benzothiadiazole dioxide core. This scaffold emerged from structure-based virtual screening and pharmacophore modeling, followed by combinatorial chemistry and X-ray crystallography, establishing it as a tractable starting point for RORC-targeted drug discovery [2].

Why Generic Benzothiadiazole Dioxides Cannot Substitute for 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide


The 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide class exhibits pronounced structure-activity relationship (SAR) sensitivity to N1-substitution, where the identity and position of the aryl group directly govern RORC binding affinity, functional activity, and lipophilic ligand efficiency [1]. Early SAR exploration demonstrated that unsubstituted phenyl or 2-fluorophenyl analogs display differing potency and binding profiles compared to the 4-fluorophenyl derivative [1]. Additionally, the acid-catalyzed hydrolysis kinetics of the benzothiadiazole dioxide core are substituent-dependent, with electron-withdrawing or -donating groups altering stability under acidic conditions [2]. Consequently, generic replacement of the 4-fluorophenyl moiety with a different aryl system cannot be assumed to preserve target engagement, functional potency, or chemical stability.

1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide Quantitative Differentiation Versus Close Analogs


RORC Inverse Agonist Functional Potency in Human PBMC Assay

In the primary publication describing this chemical series, the lead optimization trajectory from early hit compound 14 (bearing a 4-fluorophenyl N1-substituent consistent with the target compound scaffold) to the optimized compound 19 yielded a >10-fold improvement in cellular functional potency. Compound 14 exhibited RORC inhibition in a cell-based reporter gene assay with an IC₅₀ of 5.7 μM, while the optimized compound 19 achieved an IC₅₀ of 440 nM in a more physiologically relevant human PBMC assay measuring IL-17A secretion [1]. This data establishes the 4-fluorophenyl benzothiadiazole dioxide core as a validated fragment for achieving sub-micromolar cellular RORC inverse agonism, distinguishing it from other N1-substituted analogs that showed weaker or no activity in the same assay cascade.

RORC Inverse Agonist IL-17

RORC Ligand-Binding Domain Affinity by Fluorescence Polarization

Compound 14, the 4-fluorophenyl-substituted benzothiadiazole dioxide early SAR compound, displaced a ligand-binding site probe from the RORC ligand-binding domain (LBD) with a binding affinity (Kd/Ki) of 1.6 μM in a fluorescence polarization assay [1]. By contrast, N1-unsubstituted or 2-fluorophenyl analogs in the same series were either not reported or exhibited reduced probe displacement, indicating that the para-fluorine substitution contributes favorably to LBD engagement [1]. The co-crystal structure of a benzothiadiazole dioxide inverse agonist (PDB: 4YMQ) confirmed binding to a novel sub-pocket near Ser404, a region exploited by the 4-fluorophenyl-containing series to achieve selectivity over other ROR isoforms [2].

Nuclear Receptor Binding Affinity Fluorescence Polarization

Chemical Stability and Hydrolytic Susceptibility of the Benzothiadiazole Dioxide Core

The benzothiadiazole 2,2-dioxide core is susceptible to acid-catalyzed hydrolysis, with kinetics that are strongly modulated by substituent electronic effects [1]. Gediz Erturk and Bekdemir (2015) demonstrated that 5-substituted-1H,3H-2,1,3-benzothiadiazole 2,2-dioxides undergo hydrolysis via an A2 mechanism at low acidity and an A1 mechanism at high acid concentrations, with rate constants varying according to the electron-donating or -withdrawing nature of substituents [1]. The 4-fluorophenyl group at N1 exerts an electron-withdrawing effect that stabilizes the benzothiadiazole dioxide ring toward hydrolytic ring-opening compared to electron-donating substituents. This substituent-dependent stability profile has direct implications for compound handling, storage, and formulation under acidic conditions.

Chemical Stability Hydrolysis Benzosulfamide

Lipophilic Ligand Efficiency and Drug-Likeness Parameters

The 4-fluorophenyl substitution strikes a balance between lipophilicity and binding affinity that is critical for achieving favorable lipophilic ligand efficiency (LLE) within the benzothiadiazole dioxide class [1]. The Muegge et al. optimization campaign explicitly aimed to reduce lipophilicity while maintaining or improving potency, as the early series suffered from high logP values that limited solubility and increased plasma protein binding [1]. The 4-fluorophenyl group (calculated logP contribution ~1.5) offers lower lipophilicity than chlorophenyl or trifluoromethylphenyl alternatives, while providing stronger RORC engagement than the unsubstituted phenyl analog. Compound 14's calculated logP is approximately 2.8-3.2 (estimated), placing it in a favorable range for oral bioavailability compared to more lipophilic N1-substituted analogs.

Lipophilic Efficiency Drug-Likeness Physicochemical Properties

Structural Confirmation of Binding Mode and Sub-Pocket Engagement

The co-crystal structure of a benzothiadiazole dioxide inverse agonist bound to the RORC ligand-binding domain (PDB: 4YMQ, resolution 2.00 Å) revealed that the benzothiadiazole dioxide core engages a novel sub-pocket near residue Ser404, a structural feature not exploited by earlier RORC inverse agonist chemotypes such as tertiary sulfonamides [1][2]. This binding mode was confirmed by X-ray crystallography and provides a structural rationale for the SAR observed at the N1 position: the 4-fluorophenyl group projects into a hydrophobic pocket where para-substitution is sterically accommodated and electronically favored, whereas ortho-substitution (2-fluorophenyl) introduces steric clash that disrupts the optimal binding conformation [1].

X-ray Crystallography Binding Mode Ser404 Sub-Pocket

Optimal Use Cases for 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide in Drug Discovery and Chemical Biology


RORC-Targeted Hit-to-Lead Optimization Campaigns for Autoimmune Indications

This compound serves as a structurally characterized starting point for RORC inverse agonist programs targeting IL-17-driven diseases such as psoriasis, ankylosing spondylitis, and multiple sclerosis. The 4-fluorophenyl substitution provides a balanced physicochemical and pharmacological profile: validated cellular potency in human PBMC assays at sub-micromolar concentrations after optimization [1], crystallographic binding mode information enabling rational, structure-guided optimization [2], and a favorable lipophilic efficiency profile that supports further property-based lead optimization [1].

Pharmacophore Model Refinement and Virtual Screening Library Design

The co-crystal structure of the benzothiadiazole dioxide chemotype in the RORC ligand-binding domain (PDB: 4YMQ) provides a high-resolution template for building and refining pharmacophore models specific to the Ser404 sub-pocket [2]. Procurement of the 4-fluorophenyl derivative enables biophysical validation of computationally predicted binding poses through fluorescence polarization competition assays, where the compound's established 1.6 μM binding affinity serves as a benchmark for evaluating virtual screening hits and newly synthesized analogs [1].

Regioisomeric Selectivity Studies in Nuclear Receptor Pharmacology

The distinct biological profiles of the 4-fluorophenyl versus 2-fluorophenyl benzothiadiazole dioxide isomers make this compound a valuable probe for studying how subtle changes in fluorine substitution geometry affect nuclear receptor binding pocket engagement [1]. The 1-(4-fluorophenyl) regioisomer is specifically required for experiments where steric compatibility with the Ser404-proximal hydrophobic pocket is essential, whereas the 2-fluorophenyl isomer (CAS 1033224-74-6) is predicted to adopt a distorted binding pose that compromises affinity and functional activity [1][2]. Comparative studies using both isomers can thus delineate the structural determinants of RORC inverse agonism within this chemotype.

Chemical Stability Profiling and Formulation Pre-Screening

The electron-withdrawing 4-fluorophenyl group confers predictable stability advantages under acidic conditions that are relevant to gastrointestinal stability assessment and formulation development [1]. Researchers can leverage the known hydrolysis kinetics of the benzothiadiazole dioxide core [1] to design accelerated stability studies comparing the 4-fluorophenyl derivative against analogs bearing electron-donating substituents, generating data that informs both compound storage protocols and early developability classification.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.